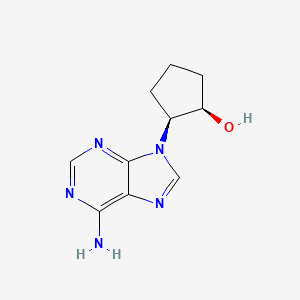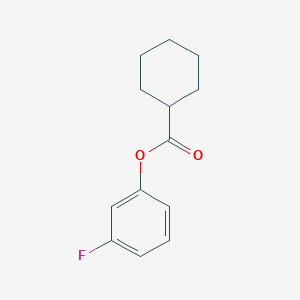
N-(2-Methyl-1-phenylpropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-1-phenylpropyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aniline group (a phenyl group attached to an amino group) substituted with a 2-methyl-1-phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenylpropyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with 2-methyl-1-phenylpropyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Aniline and 2-methyl-1-phenylpropyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the aniline on the halide.
Solvent: The reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically performed at elevated temperatures (e.g., 60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitro compound. This process involves:
Starting Material: 2-methyl-1-phenylpropyl nitrobenzene.
Catalyst: A suitable hydrogenation catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Reaction Conditions: The reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Solvent: Common solvents include ethanol or methanol.
化学反応の分析
Types of Reactions
N-(2-Methyl-1-phenylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
N-(2-Methyl-1-phenylpropyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of N-(2-Methyl-1-phenylpropyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cell surface receptors, triggering downstream signaling pathways.
類似化合物との比較
N-(2-Methyl-1-phenylpropyl)aniline can be compared with other similar compounds, such as:
N-Methylaniline: Similar in structure but with a methyl group instead of the 2-methyl-1-phenylpropyl group.
N-Phenylpropylamine: Lacks the methyl group on the propyl chain.
N-Phenyl-2-propylamine: Similar but with a different substitution pattern on the propyl chain.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
68230-42-2 |
|---|---|
分子式 |
C16H19N |
分子量 |
225.33 g/mol |
IUPAC名 |
N-(2-methyl-1-phenylpropyl)aniline |
InChI |
InChI=1S/C16H19N/c1-13(2)16(14-9-5-3-6-10-14)17-15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 |
InChIキー |
WJPUHWWOXVFGQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=CC=C1)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11884629.png)
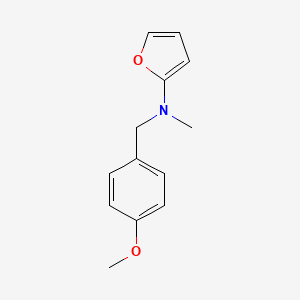

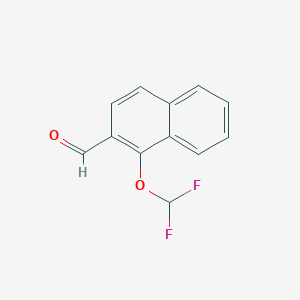
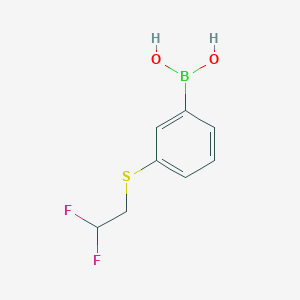
![8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11884660.png)

![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)




